REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11](=O)([O-])[O-:12].[K+].[K+].[I-].[K+].P(O)([O-])([O-])=[O:20].[Na+].[Na+].[CH3:26][C:27]([CH3:29])=[O:28]>>[CH3:11][O:12][C:26](=[O:20])[CH:27]([O:28][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:29] |f:1.2.3,4.5,6.7.8|
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
268 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
disodium phosphate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
methyl 2-chloro propionate
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
Acetone was distilled off
|
Type
|
ADDITION
|
Details
|
water (1.5 liter) was added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
Crude 2-(4-nitrophenoxy)-propionic acid methyl ester was filtered
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |